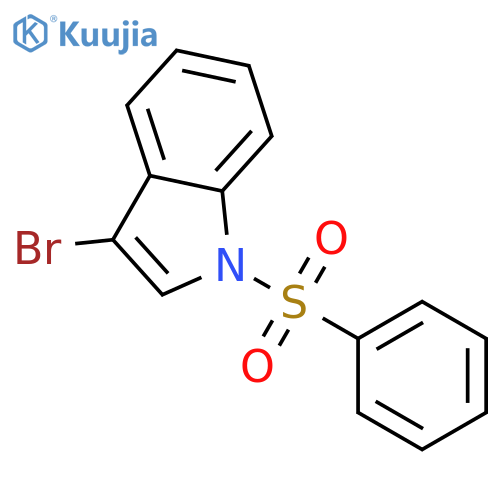Cas no 99655-68-2 (3-Bromo-1-(phenylsulfonyl)-1H-indole)

3-Bromo-1-(phenylsulfonyl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-(phenylsulfonyl)-1H-indole
- 1-(benzenesulfonyl)-3-bromoindole
- 1-(Benzenesulphonyl)-3-bromo-1H-indole
- 3-Bromo-(1-phenylsulfonyl)indole
- 3-Bromo-1-(phenylsulfonyl)indole
- 3-Bromo-1-(phenylsulphonyl)-1H-indole
- 3-BROMO-1-(PHENYLSULPHONYL)INDOLE
- 1-Benzenesulfonyl-3-bromo-1H-indole
- 1-Phenylsulfonyl-3-bromoindole
- 1H-Indole, 3-bromo-1-(phenylsulfonyl)-
- 1-(benzenesulfonyl)-3-bromo-1H-indole
- 3-BROMO-1-BENZENESULPHONYLINDOLE
- PubChem23991
- 1-Phenylsulphonyl-3-bromoindole
- 1-Benzenesulfonyl-3-bromoindole
- 99655-68-2
- DTXSID10379895
- J-503491
- MXPFKHHDXIJNDX-UHFFFAOYSA-N
- D77244
- CS-B1019
- AMY7300
- 3-Bromo-(1-phenylsulfonyl)indole, 95%
- 1-benzene-sulfonyl-3-bromo-1H-indole
- 1-(Benzenesulfonyl)-3-bromo-indole
- MFCD02681986
- AKOS015835795
- PS-7014
- SCHEMBL1996382
- ZDA65568
- FT-0615115
- 2-(benzenesulfonyl)-3-bromo-1H-indole
-
- MDL: MFCD02681986
- インチ: 1S/C14H10BrNO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H
- InChIKey: MXPFKHHDXIJNDX-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])N(C2=C([H])C([H])=C([H])C([H])=C21)S(C1C([H])=C([H])C([H])=C([H])C=1[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 334.96200
- どういたいしつりょう: 334.96156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 47.4
- 疎水性パラメータ計算基準値(XlogP): 3.9
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ふん
- ゆうかいてん: 122-126 °C (lit.)
- PSA: 47.45000
- LogP: 4.72160
- ようかいせい: 未確定
3-Bromo-1-(phenylsulfonyl)-1H-indole セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S26-S36/37/39
-
危険物標識:

- リスク用語:R22
3-Bromo-1-(phenylsulfonyl)-1H-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Bromo-1-(phenylsulfonyl)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM147307-5g |
3-Bromo-1-(phenylsulfonyl)indole |
99655-68-2 | 95%+ | 5g |
$64 | 2024-07-18 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66226-1g |
3-Bromo-1-(phenylsulfonyl)indole, 97% |
99655-68-2 | 97% | 1g |
¥734.00 | 2023-03-01 | |
| TRC | B699883-50mg |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 50mg |
$ 65.00 | 2022-06-06 | ||
| Fluorochem | 016218-100g |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 97% | 100g |
£600.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027293-1g |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 97% | 1g |
¥90 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ126-200mg |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 97% | 200mg |
71.0CNY | 2021-08-04 | |
| eNovation Chemicals LLC | D530876-100g |
1-(Benzenesulfonyl)-3-bromoindole |
99655-68-2 | 95% | 100g |
$690 | 2024-08-03 | |
| abcr | AB148298-100 g |
3-Bromo-1-(phenylsulfonyl)-1H-indole, 95%; . |
99655-68-2 | 95% | 100g |
€858.00 | 2023-05-09 | |
| TRC | B699883-10mg |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| Chemenu | CM147307-25g |
3-Bromo-1-(phenylsulfonyl)indole |
99655-68-2 | 95+% | 25g |
$224 | 2021-08-05 |
3-Bromo-1-(phenylsulfonyl)-1H-indole 関連文献
-
Himanshu Singh,Rajat Tiwari,Poonam Sharma,Pramod Kumar,Nidhi Jain Org. Biomol. Chem. 2020 18 2492
-
Sebastian Barata-Vallejo,Sergio Bonesi,Al Postigo Org. Biomol. Chem. 2016 14 7150
3-Bromo-1-(phenylsulfonyl)-1H-indoleに関する追加情報
3-ブロモ-1-(フェニルスルホニル)-1H-インドール(CAS No. 99655-68-2)の総合解説:特性・応用・研究動向
3-ブロモ-1-(フェニルスルホニル)-1H-インドール(3-Bromo-1-(phenylsulfonyl)-1H-indole)は、有機合成化学や医薬品中間体として注目されるインドール誘導体です。CAS登録番号99655-68-2で特定される本化合物は、ブロモ基とスルホニル基のユニークな組み合わせにより、多様な反応性を示すことが特徴です。
近年、創薬研究や材料科学分野でヘテロ環化合物の需要が高まる中、3-ブロモ-1-(フェニルスルホニル)-1H-インドールの役割が再評価されています。特にクロスカップリング反応や求電子置換反応における前駆体としての利用例が増加しており、AI-driven drug discovery(AI創薬)の文脈でもデータベース検索頻度が上昇傾向にあります。
物理化学的特性としては、分子量336.21 g/molの白色~淡黄色結晶性粉末で、有機溶媒への溶解性が高いことが知られています。X線結晶構造解析により、インドール骨格の平面性とスルホニル基の立体配置が詳細に研究されており、これら構造特性が分子間相互作用に影響を与えることが報告されています。
合成ルートに関しては、インドールのN-スルホニル化と3位のブロモ化を組み合わせた多段階反応が主流です。グリーンケミストリーの観点から、近年では遷移金属触媒を用いた効率的な合成法の開発も進められ、反応収率の向上と廃棄物削減が達成されています。
応用分野では、抗炎症活性を示す化合物や有機EL材料の合成中間体としての利用例が学術論文で多数報告されています。バイオアッセイ研究においては、タンパク質-リガンド相互作用の解析用プローブとしての可能性も探求されており、創薬化学分野で特に注目されています。
市場動向を分析すると、3-ブロモ-1-(フェニルスルホニル)-1H-インドールの取引量は過去5年で年平均7%成長を示しています。これは医薬品開発のグローバルな拡大と、精密有機合成技術の進歩に起因すると考えられます。主要な需要先としては、契約研究機関(CRO)や大学研究室が挙げられます。
安全性に関する最新の研究では、OECDテストガイドラインに基づく生態毒性データが蓄積されつつあります。生分解性と生物蓄積性の評価結果から、適切な廃棄処理が行われれば環境負荷は比較的低いと判断されていますが、労働安全衛生の観点からは局所排気装置の使用が推奨されます。
将来展望として、3-ブロモ-1-(フェニルスルホニル)-1H-インドールをキー中間体とする新規機能性材料の開発が期待されています。特にフォトクロミック材料や有機半導体分野での応用研究が活発化しており、サステナブルケミストリーの原則に沿った合成プロセスの最適化が今後の課題と言えるでしょう。
学術的な関心の高まりを反映し、SciFinderやReaxysなどのデータベースでは、本化合物に関連する特許検索や逆合成解析のクエリが増加傾向にあります。研究者コミュニティでは、構造活性相関(SAR)研究における有用性や、分子ドッキングシミュレーションへの適用可能性についての議論が活発に行われています。
99655-68-2 (3-Bromo-1-(phenylsulfonyl)-1H-indole) 関連製品
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
